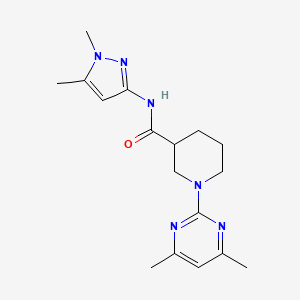![molecular formula C19H18FN7O B14935096 5-fluoro-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B14935096.png)
5-fluoro-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2-(1H-tetrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features a benzimidazole core, a tetrazole ring, and a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of Fluorine: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Tetrazole Ring Formation: The tetrazole ring is formed by reacting an appropriate nitrile with sodium azide in the presence of a catalyst like zinc chloride.
Final Coupling: The final step involves coupling the benzimidazole and tetrazole intermediates using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core.
Reduction: Reduction reactions can target the nitro groups if present in the precursor molecules.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced forms of the precursor molecules.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
Applications De Recherche Scientifique
5-fluoro-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2-(1H-tetrazol-1-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can mimic natural substrates, allowing the compound to inhibit or activate biological pathways. The tetrazole ring may enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-fluoro-1H-benzimidazole
- 2-(1H-tetrazol-1-yl)benzamide
- N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}benzamide
Uniqueness
5-fluoro-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2-(1H-tetrazol-1-yl)benzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both a fluorine atom and a tetrazole ring distinguishes it from other benzimidazole derivatives, potentially enhancing its pharmacological profile.
Propriétés
Formule moléculaire |
C19H18FN7O |
|---|---|
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
5-fluoro-N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C19H18FN7O/c1-12(2)27-17-6-4-3-5-15(17)23-18(27)10-21-19(28)14-9-13(20)7-8-16(14)26-11-22-24-25-26/h3-9,11-12H,10H2,1-2H3,(H,21,28) |
Clé InChI |
WOILXAVBWTVJOC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C2=CC=CC=C2N=C1CNC(=O)C3=C(C=CC(=C3)F)N4C=NN=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-dimethyl-N-(1-methyl-1H-indol-4-yl)-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14935018.png)

![4-{4-[3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoyl]-1-piperazinyl}phenol](/img/structure/B14935025.png)

![N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B14935038.png)

![N-[2-(morpholin-4-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14935040.png)


![3-methyl-4-oxo-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B14935067.png)
![2'-cyclohexyl-N-(4-methoxybenzyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B14935073.png)

![N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B14935092.png)
![methyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B14935094.png)
